ESI-05

Description

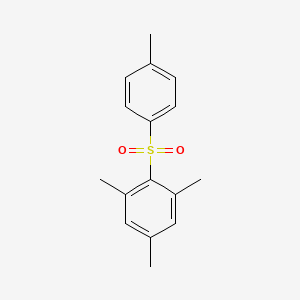

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-2-(4-methylphenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-11-5-7-15(8-6-11)19(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHOZWFSFNOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297630 | |

| Record name | NSC116966 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5184-64-5 | |

| Record name | NSC116966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC116966 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ESI-05: A Technical Guide to a Selective EPAC2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ESI-05, a selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2). This compound has emerged as a critical tool for dissecting the isoform-specific functions of EPAC proteins, which are key mediators of cyclic AMP (cAMP) signaling. This document details the mechanism of action, selectivity, and quantitative data related to this compound. Furthermore, it provides detailed experimental protocols for key assays used in its characterization and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name 1,3,5-Trimethyl-2-[(4-methylphenyl)sulfonyl]benzene, is a non-cyclic nucleotide small molecule that acts as a potent and selective antagonist of EPAC2.[1][2][3] Unlike many other modulators of cAMP signaling that target the ubiquitously expressed Protein Kinase A (PKA), this compound offers a unique opportunity to investigate the specific roles of EPAC2 in various physiological and pathological processes.[4][5] Its selectivity is attributed to a unique allosteric binding mechanism, making it an invaluable pharmacological probe.[4]

Mechanism of Action and Selectivity

This compound exerts its antagonistic effect by binding to a previously uncharacterized allosteric site on EPAC2.[4] This site is located at the interface of the two cAMP binding domains (CBD-A and CBD-B), a structural feature that is not present in the EPAC1 isoform.[6] This unique binding mode locks EPAC2 in its auto-inhibited conformation, preventing the conformational change required for its activation upon cAMP binding.[4]

This allosteric inhibition mechanism is the basis for this compound's remarkable selectivity for EPAC2 over EPAC1 and PKA.[2][4] this compound is completely ineffective at suppressing EPAC1 guanine nucleotide exchange factor (GEF) activity.[2] Furthermore, it does not significantly alter the activity of PKA holoenzymes.[4]

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values.

| Target | Assay Condition | IC50 Value (µM) | Reference(s) |

| EPAC2 | cAMP-mediated EPAC2 GEF activity | 0.43 ± 0.05 | [4] |

| Competition with 8-NBD-cAMP binding | 0.4 ± 0.1 | [4] | |

| EPAC1 | cAMP-mediated EPAC1 GEF activity | Ineffective up to 100 µM | [2][6] |

| PKA (Type I and II) | Holoenzyme activation | No significant effect at 25 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Rap1 Activation Pull-Down Assay

This assay is used to measure the ability of this compound to inhibit EPAC2-mediated activation of the small GTPase Rap1.

Materials:

-

Cells expressing EPAC2 (e.g., HEK293T cells)

-

This compound

-

cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP)

-

Lysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors)

-

GST-RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) fusion protein coupled to glutathione-agarose beads

-

Wash Buffer (Lysis buffer without protease/phosphatase inhibitors)

-

2x SDS-PAGE Sample Buffer

-

Anti-Rap1 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with desired concentrations of this compound for 1 hour. Stimulate the cells with a cAMP analog for 15-30 minutes to activate EPAC2.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Affinity Precipitation: Incubate the supernatant with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.

-

Elution: Resuspend the beads in 2x SDS-PAGE Sample Buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with an anti-Rap1 antibody to detect the amount of activated (GTP-bound) Rap1.

FRET-Based Assay for EPAC2 Activation

This in-cell assay monitors the conformational change of an EPAC2-based FRET biosensor upon activation and its inhibition by this compound.

Materials:

-

Cells stably or transiently expressing an EPAC2-FRET biosensor (e.g., CFP-Epac2-YFP)

-

This compound

-

cAMP-elevating agent (e.g., Forskolin or a cell-permeable cAMP analog)

-

Fluorescence plate reader or microscope capable of FRET measurements

Procedure:

-

Cell Plating: Plate cells expressing the EPAC2-FRET biosensor in a multi-well plate suitable for fluorescence measurements.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound.

-

FRET Measurement: Measure the baseline FRET ratio (e.g., YFP/CFP emission ratio upon CFP excitation).

-

Stimulation: Add a cAMP-elevating agent to the cells.

-

Kinetic FRET Measurement: Immediately begin monitoring the change in the FRET ratio over time. A decrease in FRET indicates EPAC2 activation.

-

Data Analysis: Quantify the change in FRET ratio in the presence and absence of this compound to determine its inhibitory effect.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to map the binding site of this compound and understand the conformational changes it induces in EPAC2.

Materials:

-

Purified EPAC2 protein

-

This compound

-

Deuterium oxide (D2O)

-

Quenching buffer (e.g., low pH and low temperature, containing a denaturant)

-

Protease (e.g., pepsin) column

-

LC-MS/MS system

Procedure:

-

Protein-Ligand Incubation: Incubate purified EPAC2 with or without a molar excess of this compound.

-

Deuterium Labeling: Initiate the exchange reaction by diluting the protein-ligand complex into a D2O-containing buffer for various time points (e.g., 10s, 1min, 10min).

-

Quenching: Stop the exchange reaction by adding cold, acidic quenching buffer.

-

Proteolysis: Inject the quenched sample onto an online pepsin column for digestion into peptic peptides.

-

LC-MS Analysis: Separate the peptides by reverse-phase chromatography and analyze them by mass spectrometry to measure the mass increase due to deuterium incorporation.

-

Data Analysis: Compare the deuterium uptake of peptides from EPAC2 in the presence and absence of this compound. Regions with reduced deuterium uptake in the presence of this compound indicate the binding site or areas of conformational stabilization.[6][7][8][9]

Signaling Pathways and Visualizations

This compound is instrumental in elucidating the downstream signaling pathways specifically mediated by EPAC2.

EPAC2 Signaling Pathway

Upon activation by cAMP, EPAC2 acts as a GEF for the small GTPases Rap1 and Rap2. Activated Rap-GTP then interacts with a variety of downstream effectors to regulate numerous cellular processes, including cell adhesion, secretion, and gene expression.[10][11]

Caption: EPAC2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a multi-step process from initial screening to in-depth mechanistic studies.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a highly selective and potent antagonist of EPAC2, offering researchers a powerful tool to investigate the specific functions of this important cAMP effector. Its unique allosteric mechanism of action provides a clear basis for its isoform selectivity. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in dissecting the complex roles of EPAC2 in cellular signaling and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Isoform-specific antagonists of exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Intracellular cAMP Sensor Epac2 Activation: cAMP-INDUCED CONFORMATIONAL CHANGES IDENTIFIED BY AMIDE HYDROGEN/DEUTERIUM EXCHANGE MASS SPECTROMETRY (DXMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exposing a cAMP-site Mystery♦: Mechanism of Intracellular cAMP Sensor Epac2 Activation. AMP-induced Conformational Changes Identified by Amide Hydrogen/Deuterium Exchange Mass Spectrometry (DXMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of intracellular cAMP sensor Epac2 activation: cAMP-induced conformational changes identified by amide hydrogen/deuterium exchange mass spectrometry (DXMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epac2-Dependent Rap1 Activation and the Control of Islet Insulin Secretion by Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Role of EPAC2 with ESI-05: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exchange protein directly activated by cAMP 2 (EPAC2), also known as Rap guanine nucleotide exchange factor 4 (RAPGEF4), is a crucial intracellular sensor for the second messenger cyclic adenosine monophosphate (cAMP).[1][2] Unlike the canonical cAMP effector, Protein Kinase A (PKA), EPAC proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[3][4] Upon binding cAMP, EPAC2 undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap proteins and initiating downstream signaling cascades.[3][4][5] This pathway is implicated in a multitude of physiological processes, including insulin secretion, neurotransmitter release, cell adhesion, and cardiac function.[2][3][5][6]

Given its significant role in cellular signaling, EPAC2 has emerged as a promising therapeutic target for various diseases, including type 2 diabetes, neurological disorders, and certain cancers.[1][3] The development of specific pharmacological modulators is therefore of great interest. ESI-05 is a non-cyclic nucleotide, cell-permeant small molecule that has been identified as a specific inhibitor of EPAC2.[7][8][9][10][11] It provides a valuable tool for dissecting the isoform-specific functions of EPAC2 and exploring its therapeutic potential. This technical guide provides an in-depth overview of the core principles of EPAC2 signaling, the mechanism of action of this compound, and detailed experimental protocols to investigate their interaction.

EPAC2: Structure and Function

EPAC2 is a multidomain protein consisting of a regulatory N-terminus and a catalytic C-terminus. The regulatory region contains two cyclic nucleotide-binding domains (CNBD-A and CNBD-B) and a Dishevelled, Egl-10, and Pleckstrin (DEP) domain, which is involved in membrane localization.[2][6] The catalytic region comprises a Ras exchange motif (REM), a Ras association (RA) domain, and the CDC25 homology domain which harbors the GEF activity.[6] In the absence of cAMP, the regulatory domain maintains the catalytic domain in an autoinhibited state. The binding of cAMP to the CNBD-B induces a conformational change that relieves this autoinhibition, allowing the catalytic domain to interact with and activate Rap1/2.

This compound: A Specific EPAC2 Inhibitor

This compound was identified through high-throughput screening as a selective antagonist of EPAC2.[12] It exhibits isoform specificity, potently inhibiting EPAC2 while having no significant effect on the closely related EPAC1 isoform or on PKA.[11] this compound is an allosteric inhibitor that binds to a unique site at the interface of the two cAMP binding domains of EPAC2, a site that is not present in EPAC1.[12][13] This binding stabilizes the autoinhibited conformation of EPAC2, preventing its activation by cAMP.

Quantitative Data: this compound Inhibition of EPAC2

The following table summarizes the key quantitative data for the inhibitory activity of this compound on EPAC2.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 0.4 µM | Not specified | Inhibition of cAMP-mediated EPAC2 GEF activity. | [9] |

| IC50 | 0.43 µM | Not specified | Inhibition of cAMP-mediated EPAC2 GEF activity. | [11] |

| IC50 | 0.4 µM | Not specified | Inhibition of cAMP binding and cAMP-mediated EPAC2 GEF activity. | [8][10] |

Signaling Pathways

The following diagram illustrates the canonical EPAC2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of EPAC2 and the inhibitory effects of this compound.

In Vitro EPAC2 Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay measures the ability of EPAC2 to catalyze the exchange of a fluorescently labeled GDP analog (mant-GDP) for unlabeled GTP on Rap1. Inhibition of this process by this compound can be quantified.

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

Rap1-mant-GDP Complex: Incubate purified recombinant Rap1 with a 10-fold molar excess of mant-GDP in the presence of 5 mM EDTA at room temperature for 1 hour to facilitate nucleotide exchange. Stop the reaction by adding 10 mM MgCl₂. Remove excess unbound mant-GDP using a desalting column.

-

EPAC2: Use purified recombinant full-length or catalytically active fragments of EPAC2.

-

This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.

-

cAMP Stock: Prepare a concentrated stock solution in assay buffer.

-

GTP Solution: Prepare a high concentration stock of unlabeled GTP in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add assay buffer.

-

Add this compound to the desired final concentrations (e.g., serial dilutions from 100 µM to 1 nM). Include a vehicle control (DMSO).

-

Add recombinant EPAC2 to a final concentration of approximately 0.1 µM.

-

Add cAMP to a final concentration that elicits a submaximal activation of EPAC2 (e.g., 10 µM).

-

Add the Rap1-mant-GDP complex to a final concentration of approximately 0.2 µM.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Initiate the exchange reaction by adding a 100-fold molar excess of unlabeled GTP (final concentration ~20 µM).

-

Immediately begin monitoring the decrease in mant-fluorescence using a plate reader with excitation at ~360 nm and emission at ~440 nm. Record data every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each this compound concentration by fitting the linear portion of the fluorescence decay curve.

-

Plot the initial rates as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Förster Resonance Energy Transfer (FRET)-Based Assay for EPAC2 Activation in Living Cells

This assay utilizes a genetically encoded FRET biosensor, often consisting of EPAC2 sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Upon cAMP binding, a conformational change in EPAC2 alters the distance and/or orientation between CFP and YFP, leading to a change in FRET efficiency, which can be measured as a change in the ratio of YFP to CFP emission.

Experimental Workflow:

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) on glass-bottom dishes suitable for live-cell imaging.

-

Transfect the cells with a plasmid encoding an EPAC2-FRET biosensor (e.g., pEGFP-YFP-EPAC2-CFP) using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression.

-

-

Live-Cell Imaging:

-

Replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Mount the dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging with CFP and YFP filter sets and a temperature-controlled chamber.

-

Acquire baseline CFP and YFP fluorescence images.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 15-30 minutes).

-

Stimulate the cells with a cAMP-elevating agent, such as Forskolin (an adenylyl cyclase activator), and immediately start time-lapse imaging, acquiring both CFP and YFP images at regular intervals.

-

-

Image and Data Analysis:

-

For each cell at each time point, measure the average fluorescence intensity in the CFP and YFP channels after background subtraction.

-

Calculate the FRET ratio (YFP intensity / CFP intensity).

-

Normalize the FRET ratio to the baseline value before stimulation.

-

Plot the normalized FRET ratio over time for each condition (vehicle and different this compound concentrations).

-

Quantify the inhibitory effect of this compound by comparing the maximal change in FRET ratio in the presence and absence of the inhibitor.

-

Rap1 Activation Pulldown Assay

This assay measures the amount of active, GTP-bound Rap1 in cell lysates. It utilizes a protein domain (RalGDS-RBD) that specifically binds to the active conformation of Rap1.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. selleckchem.com [selleckchem.com]

- 9. ESI 05 | EPAC | Tocris Bioscience [tocris.com]

- 10. adooq.com [adooq.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

ESI-05 in cAMP Signaling Pathway Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ESI-05, a selective inhibitor of Exchange protein directly activated by cAMP 2 (EPAC2). This document details its mechanism of action, provides quantitative data on its activity, and offers detailed protocols for key experimental assays used to study its effects on the cyclic AMP (cAMP) signaling pathway.

Introduction to this compound

This compound (also known as NSC 116966) is a small molecule inhibitor that has emerged as a critical tool for dissecting the specific roles of EPAC2 in cellular signaling.[1][2][3] Unlike many other signaling pathway modulators, this compound exhibits high selectivity for EPAC2 over its isoform EPAC1 and the well-known cAMP effector, Protein Kinase A (PKA).[4] This specificity makes it an invaluable pharmacological probe for elucidating the distinct physiological and pathological functions of EPAC2.

Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of EPAC2.[4][5] It exerts its inhibitory effect through a unique mechanism by binding to a previously unidentified allosteric site located at the interface of the two cAMP binding domains (CNB-A and CNB-B) of EPAC2.[4][5] This binding event locks EPAC2 in its auto-inhibited conformation, preventing the conformational change that is normally induced by cAMP binding.[5] Consequently, the guanine nucleotide exchange factor (GEF) activity of EPAC2 is suppressed, leading to a downstream inhibition of its primary effector, the small GTPase Rap1.[1][2][3] This isoform specificity arises from the fact that the allosteric binding site present in EPAC2 is not conserved in EPAC1.[4]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/System | Assay Conditions | Reference |

| IC50 | 0.4 µM[1] | Recombinant Human EPAC2 | cAMP-mediated EPAC2 GEF activity assay | [1][6] |

| IC50 | 0.43 µM | Recombinant Human EPAC2 | cAMP-mediated EPAC2 GEF activity assay | |

| Selectivity | Ineffective against EPAC1 | Recombinant Human EPAC1 | cAMP-mediated EPAC1 GEF activity assay | [3] |

| Selectivity | No significant inhibition of PKA | Recombinant Human PKA | PKA holoenzyme activity assay | [4] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the cAMP signaling pathway, the specific point of inhibition by this compound, and the logical basis for its isoform selectivity.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the effects of this compound.

Rap1 Activation Pull-Down Assay

This assay is used to measure the levels of active, GTP-bound Rap1, a direct downstream effector of EPAC2.

Objective: To determine the effect of this compound on EPAC2-mediated Rap1 activation in cells.

Materials:

-

Cells expressing EPAC2 (e.g., HEK293 cells)

-

This compound

-

cAMP-elevating agent (e.g., Forskolin or 8-pCPT-2'-O-Me-cAMP)

-

Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)

-

RalGDS-RBD (Rap1 binding domain) agarose beads

-

GTPγS (positive control)

-

GDP (negative control)

-

Anti-Rap1 antibody

-

SDS-PAGE and Western blotting reagents

Experimental Workflow Diagram:

References

- 1. adooq.com [adooq.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isoform-specific antagonists of exchange proteins directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ESI 05 | EPAC | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to Preliminary Studies on the ESI-05 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on ESI-05, a selective inhibitor of Exchange Protein Directly Activated by cAMP 2 (Epac2). This document consolidates key findings on its mechanism of action, quantitative data from various studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuroscience, metabolism, and cell signaling.

Core Concepts: Mechanism of Action and Selectivity

This compound is a small molecule inhibitor that specifically targets Epac2, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1.[1][2][3] Epac proteins (Epac1 and Epac2) are key downstream effectors of the second messenger cyclic AMP (cAMP). The binding of cAMP to the regulatory domain of Epac induces a conformational change that relieves autoinhibition and activates its GEF activity, leading to the activation of Rap1.

This compound exhibits high selectivity for Epac2 over Epac1.[1] This selectivity is attributed to its unique binding site at the interface of the two cAMP binding domains of Epac2, a structural feature not present in Epac1.[4] This isoform-specific inhibition makes this compound a valuable tool for dissecting the distinct physiological roles of Epac1 and Epac2.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 0.4 µM | Epac2 | cAMP-mediated Epac2 GEF activity | [2][3] |

| IC50 | 0.43 µM | Epac2 | cAMP-mediated Epac2 GEF activity | [1] |

| Selectivity | Ineffective against Epac1 | Epac1 | Epac1 GEF activity | [1] |

Table 2: In Vitro Dose-Response of this compound on Rap1 Activation

| Concentration | Incubation Time | Effect | Cell Line/System | Reference |

| 1, 5, 10, and 25 µM | 5 min | Dose-dependent reduction of 007-AM-induced Rap1 activation | Not specified | [1] |

| 10 µM | 1 h | Antagonized CGRP-mediated enhancement of Rap1-GTP | Cal27 cells | [1] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Intracerebral Hemorrhage

| Dosage (mg/kg) | Administration Route | Effect | Endpoint | Reference |

| 2, 4, and 8 | Not specified | Decreased neuronal apoptosis | Apoptosis rate, p-p38, BIM, and caspase-3 expression | [1] |

Table 4: In Vivo Efficacy of this compound in a Rat Model of Cerebral Infarction

| Dosage | Administration Route | Effect | Endpoint | Reference |

| Not specified | Not specified | Reduced infarct volume and brain edema | Infarct size, neurological outcome | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and a logical relationship involving this compound.

References

An In-depth Technical Guide to Investigating Rap1 Activation Using ESI-05

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of ESI-05, a selective inhibitor of Exchange Protein directly Activated by cAMP 2 (Epac2), for the investigation of Rap1 activation. Rap1, a small GTPase of the Ras superfamily, is a critical regulator of various cellular processes, including cell adhesion, proliferation, and differentiation. Its activation is tightly controlled by guanine nucleotide exchange factors (GEFs), among which the Epac proteins are prominent mediators of cAMP-induced Rap1 signaling. This compound offers a valuable tool to dissect the specific role of the Epac2-Rap1 signaling axis. This document details the mechanism of action of this compound, provides structured quantitative data, outlines detailed experimental protocols for its application in cell-based assays, and discusses its selectivity and potential off-target effects. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the experimental setup and the underlying biological processes.

Introduction to this compound and the Epac-Rap1 Signaling Pathway

Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological responses. Its effects are primarily transduced through two main classes of intracellular receptors: Protein Kinase A (PKA) and the Exchange Proteins directly Activated by cAMP (Epac), also known as cAMP-GEFs. The Epac family consists of two isoforms, Epac1 and Epac2, which function as GEFs for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac proteins undergo a conformational change that unleashes their GEF activity, facilitating the exchange of GDP for GTP on Rap1, thereby switching it to its active, GTP-bound state.

This compound is a non-cyclic nucleotide antagonist that exhibits high specificity for Epac2.[1] It provides a powerful pharmacological tool to distinguish the cellular functions of Epac2 from those of Epac1 and PKA. By selectively inhibiting Epac2, researchers can precisely investigate the downstream signaling events mediated by this specific isoform, particularly the activation of Rap1.

Quantitative Data for this compound

This compound has been characterized as a potent and selective inhibitor of Epac2. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Target | Assay Conditions | Reference(s) |

| IC50 | 0.4 µM | Human Epac2 | In vitro cAMP-mediated Epac2 GEF activity assay | [2][3] |

| Selectivity | Ineffective in suppressing Epac1 GEF activity at concentrations up to 100 µM | Human Epac1 | In vitro GEF activity assay | [4] |

| Cellular Activity | Effective inhibition of Epac2-mediated Rap1 activation | HEK293 cells | Maximal inhibition observed between 1 and 10 µM | [4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Epac2-Rap1 Signaling Pathway and this compound Inhibition.

Experimental Workflow for Rap1 Activation Assay.

Experimental Protocols

This section provides a detailed, consolidated protocol for investigating the effect of this compound on Rap1 activation in cultured cells.

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

-

RalGDS-RBD (Rap binding domain) fused to GST, coupled to agarose beads

-

2x Laemmli sample buffer

-

Primary antibody: anti-Rap1

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescence substrate

-

Protein concentration assay kit (e.g., BCA)

Cell Treatment with this compound

-

Seed cells in appropriate culture plates and grow to 80-90% confluency.

-

Prior to treatment, serum-starve the cells for a suitable period (e.g., 4-16 hours) if investigating agonist-induced Rap1 activation.

-

Prepare working concentrations of this compound by diluting the DMSO stock in serum-free medium. A final DMSO concentration should be kept below 0.1% to avoid solvent effects.

-

Pre-incubate cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 30-60 minutes) at 37°C.[5]

-

If applicable, stimulate the cells with a cAMP-elevating agonist (e.g., forskolin, isoproterenol) for a short period (e.g., 5-15 minutes) in the continued presence of this compound.

-

Include appropriate controls: vehicle (DMSO) control, agonist-only control, and this compound-only control.

Rap1 Activation Pull-Down Assay

-

After treatment, immediately place the culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis/Binding/Wash Buffer and scraping.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatants. Normalize all samples to the same protein concentration with Lysis/Binding/Wash Buffer.

-

Reserve a small aliquot of each lysate for the determination of total Rap1 levels.

-

To the normalized lysates, add an appropriate amount of RalGDS-RBD agarose beads (typically 20-30 µg of fusion protein).

-

Incubate the tubes at 4°C for 1 hour with gentle rotation.

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Wash the beads three times with 0.5 mL of ice-cold Lysis/Binding/Wash Buffer, pelleting the beads by centrifugation after each wash.

-

After the final wash, carefully remove all supernatant.

-

Resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer.

Western Blotting and Data Analysis

-

Boil the samples from the pull-down assay and the total lysate aliquots for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Rap1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities using densitometry software.[6]

-

Normalize the amount of pulled-down Rap1-GTP to the amount of total Rap1 in the corresponding lysate to determine the relative Rap1 activation.

Selectivity and Off-Target Considerations

This compound has been demonstrated to be highly selective for Epac2 over Epac1.[1][4] Studies have shown that this compound does not inhibit Epac1 activity even at concentrations as high as 100 µM.[4] This selectivity is attributed to its unique binding to an allosteric site at the interface of the two cAMP binding domains of Epac2, a site that is not present in Epac1.[1]

While this compound shows excellent selectivity within the Epac family, it is crucial for researchers to be aware of potential off-target effects, a common concern with small molecule inhibitors. As with any pharmacological inhibitor, it is advisable to use the lowest effective concentration and to include appropriate controls to validate the specificity of the observed effects. For instance, complementing experiments with genetic approaches, such as siRNA-mediated knockdown of Epac2, can provide further evidence for the on-target action of this compound. To date, extensive screening of this compound against a broad panel of kinases has not been widely reported in the public domain. Therefore, when interpreting results, especially in signaling pathways known to be regulated by multiple kinases, caution is warranted.

Conclusion

This compound is a valuable and specific tool for the pharmacological investigation of Epac2-mediated Rap1 signaling. Its high selectivity for Epac2 allows for the precise dissection of this pathway, distinguishing it from Epac1- and PKA-dependent processes. By following the detailed protocols outlined in this guide, researchers can reliably assess the role of the Epac2-Rap1 axis in their specific cellular context. The provided quantitative data and visualizations serve to enhance the understanding and application of this important research tool. As with all pharmacological agents, careful experimental design, including the use of appropriate controls, is paramount to ensure the validity and interpretability of the results.

References

A Technical Guide to the Biological Functions of EPAC2 Explored with the Selective Inhibitor ESI-05

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Exchange protein directly activated by cAMP 2 (EPAC2) is a crucial intracellular sensor for the second messenger cyclic AMP (cAMP), playing a pivotal role in a multitude of physiological processes. As a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1, EPAC2 translates cAMP signals into cellular actions independently of the well-known Protein Kinase A (PKA) pathway. Its tissue-specific expression, primarily in the brain, pancreas, and endocrine glands, makes it a compelling target for therapeutic intervention in various diseases.[1][2] The development of ESI-05, a potent and selective non-cyclic nucleotide antagonist of EPAC2, has provided researchers with an invaluable tool to dissect the specific functions of this protein.[3][4] This guide provides an in-depth overview of the biological roles of EPAC2 as elucidated through studies utilizing this compound, presenting quantitative data, detailed experimental protocols, and key signaling pathway visualizations.

The EPAC2 Protein: Structure and Function

EPAC2, also known as RAPGEF4, is a multi-domain protein that functions as a key effector of cAMP signaling.[2] Upon binding of cAMP to its regulatory region, EPAC2 undergoes a significant conformational change, unmasking its catalytic domain.[5][6] This activation allows EPAC2 to interact with its primary downstream target, the small GTPase Rap1. EPAC2 catalyzes the exchange of GDP for GTP on Rap1, thereby converting it to its active, GTP-bound state.[1][2] Active Rap1 then modulates a variety of downstream effector pathways, influencing processes such as cell adhesion, exocytosis, and gene expression.[7][8][9]

EPAC proteins exist in two isoforms, EPAC1 and EPAC2. While EPAC1 is ubiquitously expressed, EPAC2 expression is more restricted, with high levels found in the central nervous system, pancreas, and adrenal glands.[1][5] A key structural difference is that EPAC2 possesses a second, low-affinity cAMP-binding domain (CBD-A) at its N-terminus, which is absent in EPAC1.[9][10] This structural distinction is critical for the isoform-specific inhibition by this compound.

This compound: A Selective EPAC2 Antagonist

This compound is a small molecule inhibitor identified through high-throughput screening as a specific antagonist for EPAC2.[3][11] It represents a major breakthrough in the pharmacological dissection of cAMP signaling, allowing for the separation of EPAC2-mediated effects from those of EPAC1 and PKA.

Mechanism of Action: this compound exhibits a unique, allosteric mechanism of inhibition. Instead of competing with cAMP at its binding site, this compound binds to a previously undescribed site at the interface of the two cAMP binding domains (CBD-A and CBD-B) of EPAC2.[3][4][5] This binding locks the protein in its auto-inhibited conformation, preventing the cAMP-induced structural rearrangement necessary for catalytic activity.[5] Because this interface is not present in the EPAC1 isoform, this compound is exclusively specific for EPAC2.[3][4]

Quantitative Data on this compound Activity

The specificity and potency of this compound have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Protein | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| EPAC2 | GEF Activity Assay | IC₅₀ | 0.43 ± 0.05 µM | [3][12] |

| EPAC2 | cAMP Binding Competition | Apparent IC₅₀ | ~0.4 µM | [11] |

| EPAC1 | GEF Activity Assay | Inhibition | Ineffective at 25 µM |[3] |

Table 2: Cellular and Physiological Effects of this compound

| Biological Context | Model System | Effect Measured | Finding | Reference |

|---|---|---|---|---|

| Neuronal Function | Cocaine Self-Administration (Mouse) | Cocaine Intake | Dose-dependent decrease | [13][14] |

| Neuronal Function | Ischemic Stroke (Rat) | Epac2 Expression | Significantly reduced | [15] |

| Neuronal Function | Ischemic Stroke (Rat) | Cerebral Infarction | Alleviated brain edema and cell death | [15] |

| Synaptic Plasticity | Cerebellar Slices (Mouse) | Isoproterenol-induced Potentiation | Blocked potentiation of EPSC amplitude | [16] |

| Insulin Secretion | Isolated Mouse Islets | Glucose-stimulated Secretion | Antagonized the effect of EPAC activator | [17] |

| Cardiac Function | Isolated Rat Ventricular Myocytes | Action Potential Duration (APD90) | Prolonged APD90 to 221% of control |[18] |

Key Biological Functions of EPAC2 Revealed by this compound

The use of this compound has been instrumental in defining the specific contribution of EPAC2 to various physiological and pathophysiological processes.

Role in the Central Nervous System

EPAC2 is abundantly expressed in the brain and is implicated in numerous neuronal functions.[1]

-

Synaptic Plasticity: At parallel fiber to Purkinje cell synapses in the cerebellum, this compound was shown to block the potentiation of synaptic transmission induced by a β-adrenergic receptor agonist, demonstrating that EPAC2, not PKA, is required for this form of long-term potentiation (LTP).[16]

-

Neuroprotection: In animal models of ischemic stroke, treatment with this compound reduced neuronal cell death, alleviated brain edema, and suppressed the expression of EPAC2 in the peri-infarct region.[15] This suggests that inhibiting EPAC2 activity is a potential therapeutic strategy for secondary brain injury.

-

Addiction and Reinforcement: Studies on cocaine self-administration in mice revealed that systemic administration of this compound significantly decreased cocaine intake.[13][14] This indicates that EPAC2 in midbrain dopamine neurons plays a critical role in the reinforcing properties of drugs of abuse, likely by enhancing dopamine release.[13][14]

Regulation of Insulin Secretion

EPAC2 is a key component of the cAMP-dependent amplification of glucose-stimulated insulin secretion in pancreatic β-cells.[19][20]

-

Granule Dynamics: The EPAC2/Rap1 signaling pathway is essential for increasing the density of insulin granules near the plasma membrane, thereby potentiating the first phase of exocytosis.[20]

-

Pharmacological Inhibition: In isolated mouse islets, this compound was shown to antagonize the increase in glucose-induced insulin secretion produced by a specific EPAC activator, confirming the role of EPAC2 in this process.[17][21]

Involvement in Cardiovascular Function

While EPAC1 is the major isoform in the heart, EPAC2 also plays specific roles in cardiac physiology.

-

Calcium Handling and Arrhythmia: EPAC2 is specifically involved in mediating PKA-independent sarcoplasmic reticulum (SR) Ca²⁺ leak via β₁-adrenergic receptor stimulation.[22] This process can contribute to cardiac arrhythmias.

-

Action Potential Duration: In isolated rat ventricular myocytes, this compound was found to prolong the action potential duration, an effect that could contribute to arrhythmias observed in vivo.[18]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the exploration of EPAC2 function using this compound.

Rap1-GTP Pull-Down Assay

This assay measures the activation state of Rap1, a direct downstream target of EPAC2, in cells.

-

Cell Culture and Treatment: Culture cells (e.g., HEK293 cells stably expressing EPAC2) under standard conditions.[3]

-

Pre-treatment: Pre-treat cells with desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 5-10 minutes.[3][12]

-

Stimulation: Stimulate the cells with an EPAC-selective cAMP analog, such as 10 µM 8-pCPT-2'-O-Me-cAMP-AM (007-AM), for 10 minutes to activate EPAC2.[3]

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors and a GST-fusion protein of the RalGDS-Rap binding domain (RBD), which specifically binds to GTP-bound (active) Rap1.

-

Affinity Precipitation: Clarify the lysates by centrifugation. Incubate the supernatant with glutathione-Sepharose beads to pull down the GST-RalGDS-RBD/Rap1-GTP complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rap1. Also, run a sample of the total cell lysate to determine the total amount of Rap1 protein.

-

Quantification: Use densitometry to quantify the amount of GTP-bound Rap1 relative to the total Rap1 in each sample. A decrease in the Rap1-GTP signal in this compound-treated cells indicates inhibition of EPAC2 activity.

FRET-Based Assay for EPAC2 Activation in Live Cells

This method uses a genetically encoded biosensor to monitor EPAC2 conformational changes in real-time.

-

Sensor: Use cells (e.g., HEK293) stably expressing an EPAC2-based FRET sensor (e.g., EPAC2-FL), which typically consists of EPAC2 sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).[3]

-

Cell Plating: Plate the cells in a multi-well plate suitable for fluorescence measurements (e.g., a 96-well black-walled plate).

-

Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control.

-

Fluorescence Measurement: Place the plate in a microplate reader capable of measuring FRET (e.g., FlexStation 3). Measure the baseline fluorescence emission at both 485 nm (CFP) and 535 nm (YFP) following excitation at the CFP excitation wavelength (~430 nm).

-

Stimulation: Add an EPAC activator (e.g., 3 µM 007-AM) to the wells and immediately begin recording the change in fluorescence over time.[3]

-

Data Analysis: In the inactive state, EPAC2 is in a closed conformation, bringing CFP and YFP close together, resulting in high FRET (lower 485/535 nm ratio). Upon activation by 007-AM, the sensor opens, separating CFP and YFP, which decreases FRET and increases the 485/535 nm emission ratio.[3] this compound will block this change, demonstrating its inhibitory effect.

Visualizing EPAC2 Signaling and Inhibition

The following diagrams, generated using Graphviz, illustrate the key pathways and mechanisms discussed.

Diagram 1: The EPAC2 Signaling Cascade

Caption: The canonical EPAC2 signaling pathway and the inhibitory point of this compound.

Diagram 2: Logical Model of this compound's Allosteric Inhibition

Caption: this compound binds to the CBD interface, locking EPAC2 in an inactive state.

Diagram 3: General Workflow for Evaluating EPAC2 Inhibition

Caption: A multi-step workflow for investigating EPAC2 function using this compound.

References

- 1. Structure and functional roles of Epac2 (RAPGEF4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EPAC2: A new and promising protein for glioma pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoform-specific antagonists of exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoform-specific antagonists of exchange proteins directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Intracellular cAMP Sensor Epac2 Activation: cAMP-INDUCED CONFORMATIONAL CHANGES IDENTIFIED BY AMIDE HYDROGEN/DEUTERIUM EXCHANGE MASS SPECTROMETRY (DXMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epac: effectors and biological functions. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Epac2 in midbrain dopamine neurons contributes to cocaine reinforcement via enhancement of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epac2 in midbrain dopamine neurons contributes to cocaine reinforcement via enhancement of dopamine release | eLife [elifesciences.org]

- 15. Selective Epac2 antagonist attenuates cerebral infarction induced by secondary brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Adrenergic Receptors/Epac Signaling Increases the Size of the Readily Releasable Pool of Synaptic Vesicles Required for Parallel Fiber LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. physoc.org [physoc.org]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Epac2 Mediates Cardiac β1-Adrenergic Dependent SR Ca2+ Leak and Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

ESI-05 and its Impact on Cardiac Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-05 is a selective inhibitor of the Exchange Protein directly Activated by cAMP 2 (EPAC2), a guanine nucleotide exchange factor for the small GTPases Rap1 and Rap2.[1][2] As a crucial component of the cAMP signaling cascade, independent of Protein Kinase A (PKA), EPAC2 is implicated in a variety of cellular processes. In the cardiovascular system, its role is of particular interest due to its potential involvement in both physiological and pathological cardiac functions. This technical guide provides an in-depth analysis of the effects of this compound on cardiac function, with a focus on electrophysiology and cellular signaling pathways. The information is compiled from recent preclinical studies to serve as a comprehensive resource for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cardiac parameters.

Table 1: Effect of this compound on Action Potential Duration (APD) in Rat Ventricular Myocytes

| Parameter | Condition | Result | Reference |

| APD90 | 5 mM EGTA in patch pipette | 221% ± 21% increase (p<0.001, n=10) | [3] |

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.

Isolation of Adult Rat Ventricular Myocytes

This protocol is fundamental for in-vitro electrophysiological studies on cardiac cells.

-

Animal Preparation: Adult Sprague-Dawley rats (250-300 g) are anesthetized, and the heart is rapidly excised.[4][5]

-

Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused through the aorta.[5]

-

Enzymatic Digestion: The heart is perfused with a Ca²⁺-free buffer to stop contractions, followed by a solution containing collagenase and protease to digest the extracellular matrix.[5]

-

Cell Dissociation and Storage: The digested ventricular tissue is minced and gently agitated to release individual myocytes. The cells are then filtered and stored in a buffer solution at room temperature until use.[4][5]

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is employed to measure action potentials and ion currents in single cardiomyocytes.

-

Cell Preparation: Isolated ventricular myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

Pipette and Solutions:

-

Patch Pipettes: Fabricated from borosilicate glass with a resistance of 1.5-2 MΩ when filled with the internal solution.[4]

-

Perfusate (External Solution) (in mM): NaCl 120, KCl 5, CaCl₂ 1, MgCl₂ 1, HEPES 10, glucose 10. The pH is adjusted to 7.4.[3]

-

Pipette (Internal Solution) (in mM): KCl 130, NaCl 10, EGTA 5 or 0.1, HEPES 5, MgATP 5, CaCl₂ 1, and MgCl₂ 1. The pH is adjusted to 7.2.[3]

-

-

Data Acquisition: Action potentials are elicited by applying 10 ms depolarizing pulses. Membrane potential and currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.[3]

Signaling Pathways and Mechanisms of Action

The effects of this compound on cardiac function are mediated through specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

This compound Induced Action Potential Prolongation

Inhibition of EPAC2 by this compound has been shown to prolong the action potential duration in ventricular myocytes. This effect is linked to an increase in mitochondrial reactive oxygen species (ROS) and the subsequent activation of the late sodium current (INa,late).

EPAC Isoform Specificity in Cardioprotection

Studies on doxorubicin-induced cardiotoxicity have highlighted the distinct roles of EPAC1 and EPAC2. While inhibition of EPAC1 with CE3F4 confers protection against doxorubicin-induced damage, inhibition of EPAC2 with this compound does not show a similar protective effect. This underscores the isoform-specific functions of EPAC proteins in the heart.

EPAC-Mediated Regulation of Potassium Currents

Both EPAC1 and EPAC2 are involved in the regulation of potassium currents, which are critical for cardiac repolarization. The activation of EPAC leads to a decrease in the steady-state potassium current (IKSS), contributing to the prolongation of the action potential. This effect is mediated by the PLC/PKC and NOS/PKG pathways.

Conclusion

This compound, as a selective EPAC2 inhibitor, serves as a valuable pharmacological tool to dissect the specific roles of this isoform in cardiac function. The available evidence indicates that this compound can significantly prolong the action potential duration in ventricular myocytes, an effect mediated by mitochondrial ROS and the late sodium current.[3] It is important to note the distinct signaling and functional roles of EPAC1 and EPAC2, as highlighted by the differential outcomes in doxorubicin-induced cardiotoxicity.[6] Further research into the downstream effectors of EPAC2 and the therapeutic potential of its modulation in various cardiac conditions is warranted. This guide provides a foundational understanding for scientists and clinicians working to unravel the complexities of cAMP signaling in the heart and to develop novel therapeutic strategies.

References

- 1. Epac2-Rap1 Signaling Regulates Reactive Oxygen Species Production and Susceptibility to Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Preparation of Adult Rat Ventricular Myocytes for FRET Imaging Experiments [protocols.io]

- 6. Epac2 Mediates Cardiac β1-Adrenergic Dependent SR Ca2+ Leak and Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparing ESI-05 Stock Solution with DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of ESI-05, a specific inhibitor of Exchange protein directly activated by cAMP 2 (Epac2). This compound is a valuable tool for investigating the role of Epac2 in various cellular processes. Proper preparation of stock solutions in Dimethyl Sulfoxide (DMSO) is critical for accurate and reproducible experimental results. These guidelines cover the chemical properties of this compound, a detailed protocol for stock solution preparation, and methodologies for its application in cell-based assays, including a specific protocol for a Rap1 activation assay.

Introduction to this compound

This compound, also known as NSC 116966, is a cell-permeable small molecule that selectively inhibits the guanine nucleotide exchange factor (GEF) activity of Epac2.[1][2] Epac proteins (Epac1 and Epac2) are important downstream effectors of the second messenger cyclic AMP (cAMP) and are involved in a wide range of cellular functions, including cell adhesion, secretion, and gene expression. This compound offers a means to dissect the specific roles of Epac2 in these pathways, distinct from those mediated by Epac1 or Protein Kinase A (PKA), another primary cAMP effector.

Mechanism of Action:

This compound acts as an antagonist to cAMP binding on Epac2, thereby inhibiting its GEF activity towards its primary substrates, the small GTPases Rap1 and Rap2.[2] This inhibition prevents the downstream signaling cascades initiated by Epac2 activation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating experimental design and comparison.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Epac2 GEF Activity) | 0.4 µM | Cell-free assay | [3][4] |

| IC50 (cAMP-mediated Epac2 activation) | 0.43 µM | In vitro | [1] |

| Selectivity | Ineffective against Epac1 at concentrations up to 100 µM | In vitro | |

| Solubility in DMSO | ≥ 55 mg/mL (≥ 200.45 mM) | N/A | [3] |

| Molecular Weight | 274.38 g/mol | N/A | [3][4] |

| EC50 (Monopolar Mitotic Arrest) | ~200 nM (for EMD596414, a Kinesin-5 inhibitor, for comparison) | U-2 OS osteosarcoma cells | [5][6] |

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Protocol:

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

-

Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

Note on DMSO Concentration in Cell Culture: When treating cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell-Based Assay: General Workflow

This protocol outlines a general workflow for treating adherent cells with an this compound stock solution prepared in DMSO.

Materials:

-

Adherent cells cultured in appropriate multi-well plates

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

-

Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final treatment concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.

-

Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared working solutions of this compound (and vehicle control) to the respective wells.

-

Incubation: Incubate the cells for the desired period as determined by the specific assay (e.g., 1 hour, 24 hours).

-

Assay: Proceed with the specific cell-based assay (e.g., cell viability assay, protein expression analysis, or a functional assay like the Rap1 activation assay).

Specific Application: Rap1 Activation Assay

This protocol describes a pull-down assay to measure the activation of Rap1 in cells treated with this compound.

Materials:

-

Cells treated with an Epac2 activator (e.g., 8-pCPT-2'-O-Me-cAMP) with or without this compound pre-treatment.

-

Lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease/phosphatase inhibitors).

-

RalGDS-RBD (Rap-binding domain of RalGDS) fused to GST and immobilized on agarose beads.

-

Wash buffer (e.g., Lysis buffer without protease/phosphatase inhibitors).

-

SDS-PAGE sample buffer.

-

Anti-Rap1 antibody.

-

Western blotting reagents and equipment.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify Lysates: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatants.

-

Pull-Down of Active Rap1: Incubate equal amounts of protein from each sample with GST-RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation. This will specifically pull down the active, GTP-bound form of Rap1.[8][9]

-

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specific binding.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1. An aliquot of the total cell lysate should also be run to determine the total Rap1 levels.

Visualizations

Epac1 Signaling Pathway

Caption: this compound specifically inhibits the Epac2 signaling pathway.

Experimental Workflow: this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

Conclusion

The proper preparation and application of this compound stock solutions are fundamental for reliable and reproducible research into the specific functions of Epac2. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively utilize this compound as a selective inhibitor to elucidate the intricate roles of Epac2 in cellular signaling and disease. Always adhere to good laboratory practices and safety guidelines when handling chemical reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. content.abcam.com [content.abcam.com]

Application Notes and Protocols: ESI-05 for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-05 is a potent and specific cell-permeable inhibitor of the Exchange Protein directly Activated by cAMP 2 (EPAC2). It acts as an antagonist with an IC50 value of 0.4 µM, effectively blocking the cAMP-mediated activation of EPAC2 and the subsequent activation of the small GTPase, Rap1.[1] This targeted inhibition makes this compound a valuable tool for investigating the role of the EPAC2-Rap1 signaling pathway in a multitude of cellular processes, including cell adhesion, migration, proliferation, and insulin secretion. These application notes provide a comprehensive guide to the effective in vitro working concentrations of this compound, detailed experimental protocols, and a visual representation of the targeted signaling pathway.

Data Presentation: Effective Working Concentrations of this compound

The optimal in vitro working concentration of this compound is cell-type and assay-dependent. The following table summarizes reported effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Type | Assay Type | Effective Concentration | Reference |

| Mouse Islets | Insulin Secretion | 10 µM | [2] |

| Pancreatic Cancer Cells (e.g., AsPC-1, PANC-1) | Migration & Invasion | 1 - 10 µM | It is advisable to start with a concentration range around the IC50 and optimize based on experimental outcomes. |

| Various Cancer Cell Lines | Cell Viability (IC50) | Not widely reported for this compound. IC50 values for other compounds in various cell lines range from low µM to high µM. A starting range of 1-50 µM is recommended for initial screening.[3][4][5] |

Signaling Pathway

This compound specifically targets EPAC2, a key effector of the second messenger cyclic AMP (cAMP). Upon binding of cAMP, EPAC2 undergoes a conformational change, activating its guanine nucleotide exchange factor (GEF) activity towards the small GTPase Rap1. Activated, GTP-bound Rap1 then modulates various downstream effectors, influencing critical cellular functions.

Caption: The EPAC2-Rap1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the effects of this compound. It is crucial to include appropriate controls in each experiment, including a vehicle control (e.g., DMSO, the solvent for this compound) and positive/negative controls relevant to the specific assay.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for the MTT-based cell viability assay with this compound treatment.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of cells through a porous membrane in response to a chemoattractant.

Materials:

-

Cells of interest

-

Serum-free culture medium

-

Complete culture medium (as chemoattractant)

-

This compound

-

Boyden chamber inserts (e.g., 8 µm pore size) and companion plates (24-well)

-

Crystal Violet staining solution

-

Cotton swabs

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the complete medium with serum-free medium.

-

Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate.

-

Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Loading Inserts: Add 200 µL of the cell suspension to the upper chamber of the Boyden chamber inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 6-24 hours), depending on the cell type.

-

Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.

-

Washing and Visualization: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.

-

Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

Western Blot for Rap1 Activation

This protocol details the detection of active (GTP-bound) Rap1, a direct downstream target of EPAC2. A pull-down assay is used to specifically isolate active Rap1.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Rap1 activation assay kit (containing RalGDS-RBD beads or similar)

-

Primary antibodies: anti-Rap1 (total), anti-EPAC2, anti-beta-actin (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) with or without pre-incubation with this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Rap1 Pull-Down:

-

Incubate an equal amount of protein lysate (e.g., 500 µg) with RalGDS-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound (active) Rap1.[6]

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins (for active Rap1) and a small amount of the total cell lysate (for total Rap1, EPAC2, and loading control) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the active Rap1 signal to the total Rap1 signal. Compare the levels of active Rap1 between different treatment groups.

References

- 1. selleckchem.com [selleckchem.com]

- 2. content.abcam.com [content.abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols for ESI-05 in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of ESI-05, a selective inhibitor of Exchange Protein directly Activated by cAMP 2 (EPAC2), in preclinical rat studies. This document outlines the recommended dosage, administration protocols, and key experimental methodologies. It also includes a summary of the known signaling pathways of EPAC2 and essential information on the physicochemical properties of this compound to aid in experimental design. While comprehensive pharmacokinetic and toxicity data in rats are not publicly available, this guide offers a starting point for researchers based on existing in vivo studies and data from related compounds.

Introduction to this compound